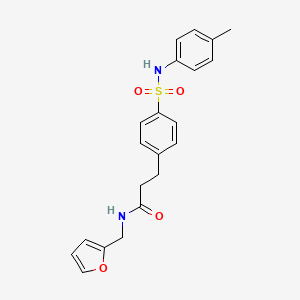
N-(furan-2-ylmethyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(furan-2-ylmethyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. This compound is commonly referred to as "Compound X" and is used in various biochemical and physiological studies. In
作用機序
The mechanism of action of N-(furan-2-ylmethyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide involves the inhibition of specific enzymes and proteins in the body. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells. Additionally, Compound X has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, research has shown that this compound has the potential to inhibit the growth of cancer cells and the aggregation of amyloid-beta peptides, making it a promising candidate for cancer and Alzheimer's disease treatment.
実験室実験の利点と制限
One of the advantages of using N-(furan-2-ylmethyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide in lab experiments is its potential for use in cancer and Alzheimer's disease research. Additionally, this compound is relatively easy to synthesize, making it readily available for use in experiments. However, one limitation of using Compound X in lab experiments is that its mechanism of action is still not fully understood, which can make it difficult to interpret results.
将来の方向性
There are several future directions for research on N-(furan-2-ylmethyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide. One potential direction is to further study its mechanism of action, which could help to identify additional uses for this compound. Additionally, research could focus on optimizing the synthesis method for Compound X, which could make it more readily available for use in experiments. Finally, future research could explore the potential use of this compound in combination with other drugs to enhance its effectiveness in treating cancer and Alzheimer's disease.
合成法
The synthesis of N-(furan-2-ylmethyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide involves the reaction of furan-2-carboxaldehyde with 4-aminobenzenesulfonamide in the presence of sodium triacetoxyborohydride. The resulting compound is then reacted with 3-(4-bromo-phenyl)-propanoic acid to yield this compound.
科学的研究の応用
N-(furan-2-ylmethyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide has been used in various scientific research applications. One of the primary uses of this compound is in the study of cancer. Research has shown that Compound X has the potential to inhibit the growth of cancer cells, making it a promising candidate for cancer treatment. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-16-4-9-18(10-5-16)23-28(25,26)20-11-6-17(7-12-20)8-13-21(24)22-15-19-3-2-14-27-19/h2-7,9-12,14,23H,8,13,15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXDJTMBZWKXLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713007.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7713012.png)
![N-(5-chloro-2-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713019.png)
![2-(4-chlorophenoxy)-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7713023.png)

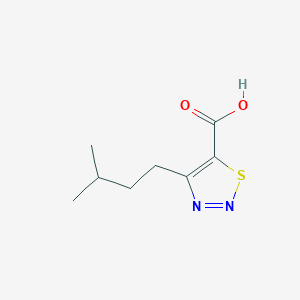

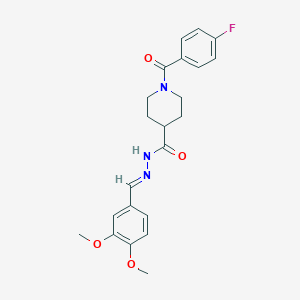


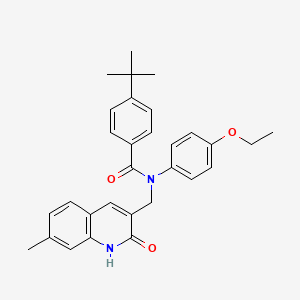

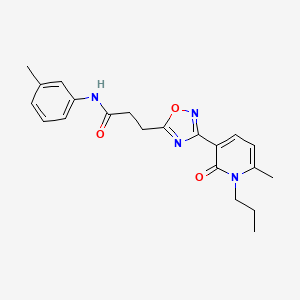
![N-(5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-ethoxyphenyl)acetamide](/img/structure/B7713105.png)